4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)-
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Overview
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)- is a heterocyclic compound that features a pyrano-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)- typically involves multi-component reactions. One common method includes the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of a base such as triethylamine under reflux conditions in ethanol . This method is advantageous due to its high yields, low reaction times, and the use of non-toxic and inexpensive catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as one-pot multi-component reactions, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and solvent conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce dihydropyrano-pyridine derivatives .
Scientific Research Applications
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)- has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: This compound shares a similar core structure but differs in its hydrogenation state.
Pyrano[2,3-b]pyrans: These compounds have a similar pyrano-pyridine framework but differ in their substitution patterns and functional groups.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)- is unique due to its specific substitution at the 2-position with a pyridinyl group, which imparts distinct chemical and biological properties compared to other pyrano-pyridine derivatives .
Properties
CAS No. |
148190-30-1 |
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Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-pyridin-4-ylpyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C13H8N2O2/c16-10-8-12(9-3-6-14-7-4-9)17-11-2-1-5-15-13(10)11/h1-8H |
InChI Key |
RRFXBVIVTWMCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=C(O2)C3=CC=NC=C3)N=C1 |
Origin of Product |
United States |
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